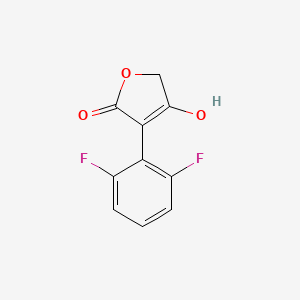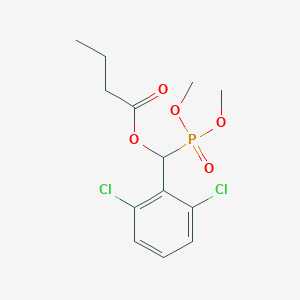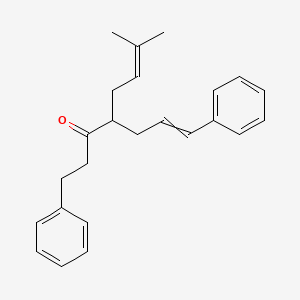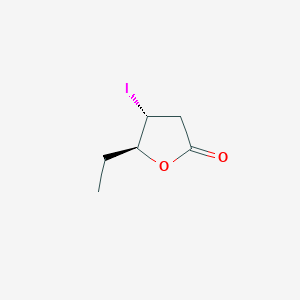
2-(Dimethylamino)-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethan-1-one is a complex organic compound that features a dimethylamino group, a pyrrole ring, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with dimethylamine and a phenyl-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. Advanced purification techniques, such as chromatography, may be employed to isolate the desired compound from by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
2-(Dimethylamino)-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound may be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrole and phenyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of biological pathways and lead to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)-1-(1H-pyrrol-2-yl)-2-phenylethan-1-one: Lacks the methyl group on the pyrrole ring.
2-(Dimethylamino)-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethan-1-ol: Contains a hydroxyl group instead of a ketone.
Uniqueness
2-(Dimethylamino)-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethan-1-one is unique due to the presence of the dimethylamino group, which enhances its solubility and reactivity. The combination of the pyrrole and phenyl groups also contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
143213-60-9 |
|---|---|
Formule moléculaire |
C15H18N2O |
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
2-(dimethylamino)-1-(1-methylpyrrol-2-yl)-2-phenylethanone |
InChI |
InChI=1S/C15H18N2O/c1-16(2)14(12-8-5-4-6-9-12)15(18)13-10-7-11-17(13)3/h4-11,14H,1-3H3 |
Clé InChI |
VINSFEYLDCOKEU-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C(=O)C(C2=CC=CC=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-](/img/structure/B12550308.png)


![1-[(2R)-2-Methylbutyl]pyrrolidine](/img/structure/B12550323.png)



![Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12550354.png)

![3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12550367.png)



![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)
